Diazoxon

Beschreibung

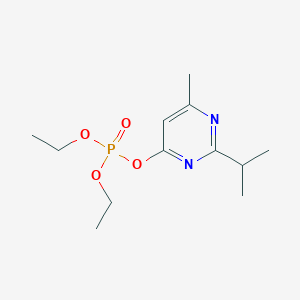

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLJFQYCTRKKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037523 | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-58-3 | |

| Record name | Diazoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=962-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biotransformation Pathways of Diazoxon

Laboratory Synthesis of Diazoxon and Labeled Analogs

The laboratory synthesis of this compound primarily involves the oxidation of its precursor, diazinon (B1670403). This conversion entails the transformation of a phosphorothioate (B77711) (P=S) group to a phosphate (B84403) (P=O) group . Strong oxidizing agents or catalytic methods are typically employed to achieve this chemical oxidation .

For research requiring labeled compounds, radiosynthetic procedures have been developed for this compound. A high-specific-activity radiolabeled this compound, specifically [ethyl-1,2-³H]this compound, has been synthesized through the catalytic tritiation of corresponding monovinyl analogs over palladium/carbon (Pd/C) osti.gov. This method has yielded [ethyl-1,2-³H]this compound at a specific activity of 58 Ci/mmol, with evidence suggesting that isotope exchange of terminal vinylic protons occurs prior to the saturation of the double bond osti.gov. This radiosynthesis procedure is applicable to the toxicologically important oxon metabolites of various commercial O,O-diethyl phosphorothioate pesticides osti.gov.

Environmental and Biological Formation of this compound

This compound is not only a synthetic product but also a significant transformation product of diazinon in various environmental and biological systems.

Oxidative desulfurization is a primary mechanism for the formation of this compound from diazinon. This process involves the conversion of the P=S (thiophosphate) bond in diazinon to a P=O (phosphate) bond in this compound nih.govrsc.orgresearchgate.netresearchgate.netinchem.org. This transformation is a crucial bioactivation step, converting the less toxic parent compound into a more potent cholinesterase inhibitor nih.govdovepress.comnih.govoup.com. For instance, in the fungal metabolism of diazinon by Cunninghamella elegans ATCC36112, this compound (M1) was identified as a major metabolite formed via the oxidative desulfurization pathway rsc.orgresearchgate.net. Similarly, microbial degradation by Sphingobium sp. DI-6 also involves the formation of this compound through the substitution of sulfur by oxygen on the P=S bond via oxidation frontiersin.org.

Cytochrome P450 (CYP) monooxygenases play a central role in the metabolic activation of diazinon to this compound in biological systems nih.govdovepress.comnih.govresearchgate.netoup.comoup.comresearchgate.net. These enzymes are abundant in the liver and are responsible for the biotransformation of various xenobiotics, including organophosphate pesticides nih.govnih.gov.

Research findings highlight the involvement of specific CYP isoforms in this activation:

In Rats: Studies using rat hepatic microsomes have implicated CYP2B1/2, CYP2C11, and CYP3A2 as major P450 isozymes catalyzing the production of this compound nih.govnih.gov. For example, CYP2B1/2 preferentially catalyzes this compound production, and its activity can be increased by phenobarbital (B1680315) treatment nih.gov.

In Fish: The metabolic conversion of diazinon to this compound in fish, such as medaka (Oryzias latipes), is mediated by the cytochrome P450 monooxygenase system oup.comoup.com. Studies have shown that P450 inhibitors like piperonyl butoxide (PBO) and 1-aminobenzotriazole (B112013) can decrease acetylcholinesterase inhibition, indicating the role of P450 in diazinon bioactivation oup.comoup.com.

In Humans: In human liver, CYP2C19 has been identified as a major enzyme involved in diazinon activation, with CYP3A4, CYP1A2, and CYP2C9 also contributing to this compound formation researchgate.net. Other enzymes like CYP2B6 are also capable of bioactivating diazinon to this compound researchgate.net.

The metabolic activation of diazinon to this compound by CYP450 is a key step in its toxicity, as this compound is a more potent acetylcholinesterase inhibitor nih.govnih.govrsc.orgmedkoo.comdovepress.comnih.gov.

Table 1: Cytochrome P450 Isoforms Involved in Diazinon to this compound Conversion

| Organism | Primary CYP Isoforms Involved | Reference |

| Rat | CYP2B1/2, CYP2C11, CYP3A2 | nih.govnih.gov |

| Fish | Cytochrome P450 system (general) | oup.comoup.com |

| Human | CYP2C19, CYP3A4, CYP1A2, CYP2B6, CYP2C9 | researchgate.net |

This compound can also be formed through the photochemical transformation of diazinon, particularly under ultraviolet (UV) light irradiation in environmental matrices like air and water researchgate.netcdc.govaloki.hunih.govepa.gov.

Atmospheric Formation: this compound has been detected in atmospheric samples, and it is believed to be formed by atmospheric oxidation, especially during daylight hours cdc.gov. Studies have reported the presence of both diazinon and this compound in air samples, with the this compound to diazinon ratio varying, often being less than 0.4 but reaching up to 7.1 in some instances cdc.gov.

Aqueous and Soil Systems: Photolysis studies of diazinon in water/soil suspensions under UV light have shown that this compound is among the main transformation products aloki.hu. The formation of this compound in water can occur due to oxidative desulfurization by oxidizer radicals and the degradation of the thiono group in the diazinon molecule researchgate.net. Photochemical transformation can also lead to the production of hydroxylated derivatives, including hydroxythis compound aloki.hu. While diazinon is slowly photodegraded in distilled water under sunlight, the process is significantly faster in natural waters aloki.hu.

This compound can be generated through thermal processes, particularly when diazinon is subjected to heat or reacts with trace amounts of water epa.govhorticentre.co.nzhpc-standards.comnufarm.com.

Heating of Diazinon: In an air photolysis study, this compound was detected in air before exposure to light, with the hypothesis that it formed due to the heating of diazinon for volatilization, rather than photolysis epa.gov.

Reaction with Water: The presence of trace amounts of water, especially in an acid medium, can promote the decomposition of diazinon, leading to the formation of by-products, including this compound horticentre.co.nznufarm.comapvma.gov.au. This indicates that thermal conditions, potentially combined with hydrolysis, contribute to this compound formation.

Mechanistic Investigations of Diazoxon Activity

Molecular and Cellular Mechanisms of Action

The mechanistic activity of diazoxon is predominantly characterized by its inhibitory effects on acetylcholinesterase (AChE) and its capacity to induce oxidative stress, among other non-cholinesterase mediated mechanisms.

Acetylcholinesterase (AChE) Inhibition Kinetics

Acetylcholinesterase (AChE) is an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby regulating nerve impulse transmission guidetopharmacology.orgalfa-chemistry.commims.commetabolomicsworkbench.org. This compound acts as a potent inhibitor of this enzyme, leading to an abnormal accumulation of acetylcholine and subsequent continuous stimulation of neurons alfa-chemistry.commims.com. This overstimulation is a hallmark of organophosphorus poisoning alfa-chemistry.com.

A key aspect of this compound's AChE inhibition involves its interaction with the enzyme's active site. Like other organophosphates, this compound forms a stable covalent bond with the catalytic serine residue within the active site of AChE guidetopharmacology.orgalfa-chemistry.commims.com. This phosphorylation of the serine residue is irreversible and renders the enzyme non-functional, preventing it from hydrolyzing acetylcholine effectively alfa-chemistry.commims.com. This covalent modification is central to the sustained inhibition observed with this compound.

This compound exhibits time-dependent inhibition of AChE, meaning the extent of inhibition increases over time as the irreversible covalent bond forms. The resulting phosphorylated enzyme complex is highly stable. While the inhibition is largely considered irreversible, recovery of enzyme activity can potentially occur through two primary pathways: spontaneous reactivation of the inhibited enzyme or the de novo synthesis of new, uninhibited enzyme. The rate of "aging," a process where the phosphorylated enzyme undergoes further chemical modification (e.g., loss of an alkyl group), can render the enzyme resistant to reactivation by therapeutic oximes, thus making recovery more challenging over time.

Non-Cholinesterase Mediated Mechanisms

Beyond its well-established role as an AChE inhibitor, this compound also exerts effects through mechanisms independent of cholinesterase inhibition. These alternative pathways contribute to its broader toxicological profile.

This compound has been shown to induce oxidative stress within biological systems, a mechanism that contributes to its cellular effects alfa-chemistry.com. This involves the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. Studies have demonstrated a concentration-dependent increase in ROS levels in astrocytes exposed to this compound. This induction of oxidative stress has been implicated in adverse cellular outcomes, such as impaired neurite outgrowth in hippocampal neurons, where it is mediated by increased oxidative stress in astrocytes and subsequent modulation of the extracellular matrix protein fibronectin levels alfa-chemistry.com. Oxidative damage, including lipid peroxidation, is a significant consequence of this ROS overproduction.

Modulation of Neurite Outgrowth in Neural Cell Cultures

This compound significantly impairs neurite outgrowth in various neural cell cultures, including primary hippocampal neurons and mouse neuroblastoma (N2a) cells nih.govebi.ac.uknih.govcore.ac.ukosti.govfrontiersin.orgresearchgate.netnih.gov. This inhibitory effect is observed at concentrations ranging from 0.5 to 10 µM, which are typically devoid of overt cytotoxicity and induce only limited acetylcholinesterase (AChE) inhibition in astrocytes (approximately 18-25%) nih.govebi.ac.uknih.govosti.govnih.govnih.gov. The extent of neurite outgrowth inhibition is concentration-dependent nih.govnih.govcore.ac.ukfrontiersin.org.

Studies have shown that DZO can reduce the length of the longest neurite and, at certain concentrations, the length of minor neurites, although it generally does not alter the total number of neurites per cell nih.govnih.gov. A critical underlying mechanism for this inhibition is the induction of oxidative stress. The adverse effects of DZO on neurite outgrowth are notably prevented by the co-administration of antioxidants such as melatonin, N-t-butyl-alpha-phenylnitrone, and glutathione (B108866) ethyl ester nih.govebi.ac.uknih.govosti.govnih.govnih.gov.

Table 1: Effects of this compound on Neurite Outgrowth and Associated Parameters

| Cell Type | This compound Concentration (µM) | Effect on Longest Neurite Length | Effect on Minor Neurite Length | Effect on Number of Neurites per Cell | Cytotoxicity | AChE Inhibition in Astrocytes (%) |

| Primary Hippocampal Neurons | 1 | Decreased | No significant effect | No significant effect | None | - |

| Primary Hippocampal Neurons | 10 | Decreased (60% reduction) nih.gov | Decreased (small but significant) nih.gov | No significant effect | None | 25 nih.gov |

| Mouse Neuroblastoma (N2a) Cells | 1, 5, 10 | Inhibited (50-75% inhibition) core.ac.uk | Not specified | No significant effect | None | - |

Alterations in Glial-Neuronal Interactions and Astrocytic Function

This compound significantly impairs the function of astrocytes, which are crucial for maintaining neuronal health and facilitating proper neuronal development nih.govebi.ac.ukosti.govresearchgate.netnih.gov. This adverse effect on astrocytes subsequently leads to inhibited neurite outgrowth in co-cultured hippocampal neurons nih.govebi.ac.ukosti.govnih.gov.

The mechanism underlying this impairment involves the induction of oxidative stress within astrocytes, as DZO exposure leads to an increase in the production of reactive oxygen species (ROS) in these glial cells nih.govebi.ac.ukosti.govnih.gov. Under normal physiological conditions, astrocytes provide a protective effect against DZO-induced neurite outgrowth inhibition by elevating neuronal glutathione (GSH) levels nih.govfrontiersin.orgnih.gov. However, if astrocytes are depleted of GSH, this crucial protective capacity is lost, rendering neurons more vulnerable to DZO's neurotoxic effects nih.govnih.gov.

A key aspect of DZO's impact on astrocytic function is its ability to alter the levels of fibronectin, an extracellular matrix protein vital for neuritogenesis nih.govebi.ac.ukosti.govnih.govresearchgate.net. This modulation of astrocytic fibronectin is a significant contributor to the observed impairment of neurite outgrowth.

Role of Extracellular Matrix Proteins (e.g., Fibronectin)

Extracellular matrix (ECM) proteins, particularly fibronectin (FN), are recognized as important neuritogenic factors produced and released by glial cells, especially astrocytes nih.govebi.ac.ukosti.govnih.govresearchgate.net. Research indicates that this compound significantly affects the levels of fibronectin in astrocytes.

Specifically, DZO has been shown to decrease both intracellular and extracellular expression of fibronectin in astrocytes nih.govebi.ac.ukosti.govnih.gov. For instance, exposure to 10 µM DZO resulted in a 33% reduction in intracellular fibronectin levels in astrocytes nih.gov. This reduction in fibronectin is a pivotal factor in how DZO impairs astrocyte function and subsequently inhibits neurite outgrowth in co-cultured neurons nih.govebi.ac.ukosti.govfrontiersin.orgnih.gov.

The decrease in fibronectin levels induced by DZO is linked to oxidative stress, as this effect can be attenuated by the presence of antioxidants nih.govebi.ac.ukosti.govnih.gov. Further underscoring the importance of fibronectin in this context, the addition of exogenous fibronectin to the co-culture system effectively prevents the inhibition of neurite outgrowth caused by DZO nih.govebi.ac.ukosti.govnih.gov. This demonstrates that the modulation of astrocytic fibronectin by DZO plays a direct and crucial role in its developmental neurotoxicity.

Table 2: Impact of this compound on Astrocytic Fibronectin Levels

| Compound | Concentration (µM) | Effect on Intracellular Fibronectin Levels | Effect on Extracellular Fibronectin Expression | Reversal by Antioxidants | Reversal by Exogenous Fibronectin (on neurite outgrowth) |

| This compound | 10 | Decreased (33% reduction) nih.gov | Decreased nih.gov | Yes nih.govebi.ac.ukosti.govnih.gov | Yes nih.govebi.ac.ukosti.govnih.gov |

Systemic Mechanistic Consequences

Cholinergic System Overstimulation and Receptor Dynamics

This compound is the active oxygenated metabolite of the organophosphate insecticide diazinon (B1670403), formed through oxidative desulfuration in biological systems researchgate.netcdc.govnih.govmdpi.comoup.comlibretexts.orgwikipedia.org. Its primary and well-characterized toxic mechanism involves the potent and often irreversible inhibition of acetylcholinesterase (AChE) researchgate.netcdc.govnih.govmdpi.comlibretexts.orgwikipedia.org.

Inhibition of AChE by DZO leads to a significant accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic clefts researchgate.netcdc.govnih.govmdpi.comlibretexts.orgwikipedia.org. This excessive accumulation results in the overstimulation of cholinergic receptors, including both muscarinic (mAChR) and nicotinic (nAChR) receptors, throughout the central and peripheral nervous systems researchgate.netnih.govmdpi.comlibretexts.orgwikipedia.org.

The overstimulation of nicotinic receptors can manifest as severe consequences, such as the paralysis of principal respiratory muscles like the diaphragm, posing a life-threatening condition nih.govwikipedia.org. Overstimulation of muscarinic receptors can lead to symptoms like bronchoconstriction, increased bronchial secretions, salivation, lacrimation, sweating, increased peristalsis, and urination nih.govwikipedia.org.

In response to sustained cholinergic overstimulation, adaptive mechanisms can occur. For instance, subchronic exposure to diazinon (and, by extension, its active metabolite this compound) has been shown to induce a downregulation of both nicotinic and muscarinic receptor function as a compensatory mechanism nih.gov. It is important to note that some of DZO's neurotoxic effects, particularly those related to impaired neurite outgrowth, can occur at concentrations that cause only limited AChE inhibition, indicating the involvement of mechanisms beyond direct cholinergic overstimulation in certain contexts nih.govebi.ac.uknih.govosti.govfrontiersin.orgnih.govnih.gov.

Neurotoxicity Pathways Beyond Cholinesterase Inhibition

While acetylcholinesterase (AChE) inhibition is a primary mechanism of this compound's toxicity, compelling evidence demonstrates that its neurotoxic effects extend significantly beyond this pathway nih.govnih.govfrontiersin.orgpreprints.orgnih.govnih.govsci-hub.sefrontiersin.orgwww.gov.il. These non-cholinergic mechanisms often contribute to developmental neurotoxicity and can occur at concentrations that cause minimal or no significant AChE inhibition nih.govebi.ac.uknih.govosti.govfrontiersin.orgnih.govnih.govnih.govfrontiersin.orgwww.gov.il.

Oxidative Stress: A prominent non-cholinergic pathway involves the induction of oxidative stress. This compound increases the production of reactive oxygen species (ROS) in both hippocampal neurons and astrocytes nih.govebi.ac.uknih.govosti.govfrontiersin.orgnih.govnih.govnih.gov. This oxidative imbalance is a key mediator of impaired neurite outgrowth and can lead to widespread damage to cellular components, including lipids, DNA, and proteins nih.govnih.govosti.govnih.govnih.govpreprints.orgnih.gov. The brain, especially the developing brain, is particularly susceptible to oxidative damage due to its high oxygen consumption and relatively low endogenous antioxidant defenses nih.gov.

Mitochondrial Dysfunction: Organophosphate-oxons, including this compound, have been implicated in disrupting mitochondrial function and affecting cellular energy metabolism frontiersin.orgsci-hub.seduke.edunih.gov. Mitochondrial dysfunction is a critical factor in neurodegeneration, and DZO's ability to impair these cellular powerhouses can contribute to neuronal damage frontiersin.orgsci-hub.se.

Inflammation: Although the precise role of inflammation in DZO's direct neurotoxicity requires further exploration, other organophosphates are known to induce neuro-inflammation nih.govmdpi.compreprints.orgnih.govuni-konstanz.deuni-konstanz.de. Given DZO's capacity to induce oxidative stress in astrocytes and alter glial-neuronal interactions, it is plausible that these effects could contribute to or trigger inflammatory responses within the central nervous system nih.govmdpi.compreprints.orgnih.govuni-konstanz.deuni-konstanz.de.

Alterations in Cell Signaling: Beyond its effects on the cholinergic system, DZO has been shown to alter other crucial cell signaling pathways. For instance, in leukocytes, this compound can decrease cyclic adenosine (B11128) monophosphate (cAMP) concentrations and increase basal inositol (B14025) 1,4,5-trisphosphate (IP3) levels oup.com. While not directly in neuronal cells, these findings indicate DZO's broader capacity to impact molecular parameters involved in cellular activation, differentiation, and survival, suggesting potential implications for neuronal signaling as well oup.com.

Biological Metabolism and Biotransformation of Diazoxon

Species-Specific Metabolic Differences and Developmental Modulations

Influence of Cytochrome P450 Systems in Aquatic Organisms

The cytochrome P450 (CYP) enzyme system is a critical component in the bioactivation of diazinon (B1670403) to its more toxic metabolite, diazoxon, in aquatic organisms. This enzymatic conversion is a key determinant of the compound's toxic potential.

Studies in medaka (Oryzias latipes) have demonstrated the direct involvement of the P450 enzyme system in diazinon bioactivation fishersci.iemassbank.eufishersci.ca. The use of P450 inhibitors, such as piperonyl butoxide (PBO) and 1-aminobenzotriazole (B112013), has provided compelling evidence for this role. When medaka were exposed to diazinon in the presence of increasing concentrations of PBO, the inhibition of acetylcholinesterase (AChE) decreased in a dose-response manner fishersci.iemassbank.eufishersci.ca. This protective effect by P450 inhibitors underscores the system's contribution to the formation of the active metabolite, this compound, which is responsible for AChE inhibition fishersci.iemassbank.eufishersci.ca. Similarly, 1-aminobenzotriazole also reduced AChE inhibition, further confirming the involvement of P450 enzymes fishersci.iemassbank.eufishersci.ca.

In Daphnia magna, the extensive biotransformation of diazinon is largely attributed to cytochrome P450 activity thegoodscentscompany.comsigmaaldrich.com. Inhibition of P450 enzymes in D. magna led to a substantial increase in the kinetic bioconcentration factor (BCF) of diazinon, rising from 17.8 to 51.0 mL·g(ww)(-1) thegoodscentscompany.comsigmaaldrich.com. This finding explicitly indicates that P450 systems are highly active in metabolizing diazinon, thereby influencing its accumulation within the organism thegoodscentscompany.comsigmaaldrich.com. Furthermore, research utilizing larval microsomes from medaka showed a greater capacity for diazinon bioactivation compared to microsomal preparations from embryos, suggesting a developmental increase in P450-mediated metabolism fishersci.iemassbank.eufishersci.ca.

Developmental Changes in Bioactivation and Sensitivity

The sensitivity of aquatic organisms to organophosphate compounds like diazinon, and consequently to its active metabolite this compound, can vary significantly across different developmental stages. This variation is often linked to changes in metabolic capacity, including the activity of bioactivating enzymes and the uptake efficiency of the compounds.

Investigations using early life stages (ELS) of medaka (Oryzias latipes) revealed a clear trend of increasing sensitivity to diazinon with developmental progression, from the day of fertilization to 7-day-old larvae fishersci.iemassbank.eufishersci.ca. This heightened sensitivity was quantitatively demonstrated by a decrease in both the 96-hour LC50 (Lethal Concentration 50%) and the acetylcholinesterase (AChE) IC50 (Inhibitory Concentration 50%) values fishersci.iemassbank.eufishersci.ca.

Table 1: Developmental Changes in Medaka Sensitivity to Diazinon

| Developmental Stage | 96-h LC50 (µM) |

| Stage 34 Embryos | 111 |

| 24-h-old Larvae | 31.5 |

| 7-day-old Larvae | Lowest IC50 |

| fishersci.ca |

Table 2: In Vitro AChE Sensitivity to this compound in Medaka

| Developmental Stage | In Vitro AChE IC50 for this compound (µM) |

| Stage 34 Embryos | ~18.8 |

| Larvae | ~18.8 |

| massbank.eu |

Despite the consistent in vitro AChE sensitivity to this compound, in vivo exposure studies demonstrated that larvae exhibited significantly greater AChE inhibition compared to similarly treated stage 34 embryos when exposed to this compound fishersci.ca. This suggests that factors beyond direct enzyme sensitivity, such as increased uptake of the compound, contribute to the observed developmental changes in sensitivity fishersci.iemassbank.eufishersci.ca. Indeed, uptake studies with 14C-diazinon confirmed that medaka accumulated greater body burdens of the compound as they developed fishersci.iemassbank.eufishersci.ca.

Environmental Fate and Transformation of Diazoxon

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For diazoxon, the primary abiotic pathways are photolysis and hydrolysis, which are significantly influenced by environmental conditions such as sunlight, pH, and temperature.

Photolysis, or degradation by light, is a significant transformation pathway for this compound. In the atmosphere, the parent compound diazinon (B1670403) can be converted to this compound through the action of ultraviolet (UV) radiation. cdc.gov This atmospheric conversion is evidenced by fluctuating environmental ratios of the two compounds; in one study, the atmospheric this compound to diazinon ratio averaged 0.52 during daylight hours but was only 0.10 at night. cdc.gov

This compound itself is unstable under ultraviolet light. nih.gov Studies on the photolysis of diazinon show that its concentration diminishes with increased exposure to UV light, confirming the role of UV in the degradation of these related compounds. researchgate.netresearchgate.net The process of photo-reduction under UV irradiation has been identified as a viable method for breaking down both diazinon and, by extension, its transformation products like this compound. nih.gov While photolysis is a key degradation pathway, it is important to note that this compound can also be formed during the heating of diazinon, as was observed in an air photolysis study where this compound was detected before light exposure. epa.gov

Table 1: Factors Influencing Photolytic Formation of this compound

| Factor | Effect on this compound | Environmental Compartment | Source |

|---|---|---|---|

| UV Radiation / Sunlight | Promotes conversion of diazinon to this compound | Atmosphere | cdc.gov |

| Time of Day | Higher this compound-to-diazinon ratio during daylight hours | Atmosphere | cdc.gov |

| UV Light Exposure | Leads to the degradation of this compound itself | General | nih.gov |

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The stability of this compound in aquatic environments is highly dependent on the pH of the water. Research indicates that this compound undergoes rapid hydrolysis under both acidic (pH below 3) and alkaline conditions. nih.govresearchgate.net The compound is most stable in a neutral to slightly alkaline pH range of 7 to 8. researchgate.net This is a critical factor in its persistence in different water bodies. For its parent compound, diazinon, hydrolysis is also rapid under strongly acidic (pH < 3.1) or alkaline (pH > 10.4) conditions, while it is more stable between pH 6.0 and 8.0. apvma.gov.au The degradation rate in groundwater has been observed to be faster at a pH of 6-7 compared to a pH of 7-8.5, indicating greater stability at a higher pH in that specific environment. agr.hr

Table 2: pH Effects on this compound Hydrolytic Stability

| pH Condition | Stability / Degradation Rate | Source |

|---|---|---|

| Acidic (pH < 3) | Rapid decomposition/hydrolysis | researchgate.net |

| Neutral to Slightly Alkaline (pH 7-8) | Most stable | researchgate.net |

| Alkaline | Rapid hydrolysis | nih.gov |

Biotic Degradation Processes in Environmental Matrices

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of this compound and its parent compound from soil and water.

Bacteria play a central role in the detoxification of organophosphate pesticides in the environment. arakmu.ac.ir One of the primary microbial degradation pathways for diazinon involves its initial transformation to this compound, which is then further broken down. arakmu.ac.ir Various bacterial genera, including Pseudomonas, Flavobacterium, Alcaligenes, and Rhodococcus, are known to metabolize diazinon. arakmu.ac.ir

A specific bacterial strain, Sphingobium sp. DI-6, isolated from contaminated soil, has demonstrated a notable ability to use diazinon as its sole carbon source for growth. nih.govfrontiersin.orgnih.gov In laboratory studies, this strain degraded 91.8% of an initial 100 mg/L diazinon concentration within 60 hours. nih.govfrontiersin.orgnih.gov During this biodegradation process, this compound was identified as one of seven key metabolic intermediates, confirming its place in the microbial degradation pathway. nih.govfrontiersin.orgnih.gov

Table 3: Metabolites Identified in Diazinon Degradation by Sphingobium sp. DI-6

| Metabolite |

|---|

| This compound |

| Diazinon aldehyde |

| Isopropenyl derivative of diazinon |

| Hydroxyethyl derivative of diazinon |

| Diazinon methyl ketone |

| O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] O-methyl O-hydrogen phosphorothioate (B77711) |

| O-(6-methyl pyrimidin-4-yl) O,O-dihydrogen phosphorothioate |

Fungi also contribute significantly to the breakdown of diazinon in the environment. The fungus Cunninghamella elegans has been shown to effectively degrade diazinon, removing approximately 89% of the compound within 7 days in one study. nih.gov The primary mechanism for this transformation is mediated by the cytochrome P450 enzyme system, which is involved in oxidation and hydrolysis reactions. nih.govresearchgate.net

In the metabolic pathway of Cunninghamella elegans, this compound is a major metabolite. nih.gov It is formed through a process called oxidative desulfurization, where the sulfur atom on the diazinon molecule is replaced by an oxygen atom. nih.gov this compound, along with 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol), represents the main products of this fungal transformation. nih.gov

Environmental Distribution and Persistence

This compound is considered a significant but transient degradation product of diazinon. cdc.gov Although it is generally short-lived in the environment, its presence is of concern because it can be more toxic to some organisms than its parent compound. epa.govorst.edu

Atmospheric Presence and Transport Phenomena

This compound is primarily formed in the atmosphere through the photo-oxidation of its parent compound, diazinon. cdc.govorst.edu The conversion process is relatively rapid, with the estimated half-life for the vapor-phase reaction of diazinon with hydroxyl radicals being approximately 4 hours. cdc.gov This atmospheric transformation is a key pathway for the presence of this compound in the environment.

Studies have confirmed the presence of this compound in various atmospheric samples, including air, rain, and fog, indicating its potential for long-range transport. cdc.govorst.eduepa.gov Research conducted in California's Central Valley revealed that this compound can be transported from agricultural areas to other regions. cdc.gov The ratio of this compound to diazinon in the atmosphere can fluctuate, influenced by factors such as daylight. During daylight hours, the atmospheric oxon to thion (diazinon) ratio averaged 0.52, while at night, the ratio was significantly lower at 0.10, suggesting that sunlight plays a crucial role in the conversion process. cdc.gov

The partitioning of this compound in the atmosphere has also been investigated. In foggy conditions, a significant percentage of this compound, approximately 87.8%, was found in the aqueous phase of the fog. cdc.gov This high affinity for the aqueous phase contributes to its presence in wet deposition.

Table 1: Atmospheric Concentrations of this compound

| Location | Sample Type | Concentration (µg/L) | Reference |

|---|---|---|---|

| Central Valley, CA | Rain | 2.3 | Zabik and Seiber, 1993 epa.gov |

| Parlier, CA | Fog | 18.0 | Glotfelty et al., 1990 epa.gov |

| Monterey, CA | Fog | 4.80 | Schomburg et al., 1991 epa.gov |

Aquatic System Occurrence and Dynamics

This compound has been detected in various aquatic systems, primarily as a result of the degradation of diazinon from runoff and atmospheric deposition. epa.gov In streams and rivers in California, this compound was found at levels approximately 2.5% of the parent diazinon concentration. epa.gov

Once in an aquatic environment, this compound is known to be relatively short-lived. orst.edu It undergoes rapid hydrolysis to form 2-isopropyl-6-methyl-4-hydroxypyrimidine (oxypyrimidine). orst.edu This hydrolysis is a critical process in the environmental degradation of this compound. While this compound is considered more toxic than its parent compound, its rapid breakdown mitigates its persistence in aquatic ecosystems. orst.edu

The formation of this compound can also occur within the aquatic environment, although atmospheric deposition and runoff containing pre-formed this compound are significant sources. The parent compound, diazinon, can be converted to this compound in water, and this process is influenced by factors such as the presence of sunlight.

Table 2: Aquatic Fate Characteristics of this compound

| Parameter | Finding | Reference |

|---|---|---|

| Primary Degradation Process | Rapid hydrolysis | National Pesticide Information Center orst.edu |

| Primary Hydrolysis Product | Oxypyrimidine | National Pesticide Information Center orst.edu |

| Relative Concentration in Streams (to Diazinon) | ~2.5% | US EPA epa.gov |

Soil Matrix Behavior and Transformation Products

In the soil environment, the formation of this compound is an intermediate step in the degradation of diazinon. However, it is generally not considered a persistent soil metabolite. orst.edu The primary and more persistent degradation product of diazinon in soil is 2-isopropyl-6-methyl-4-hydroxypyrimidine (also referred to as IMHP or oxypyrimidine). cdc.gov

This compound, being the primary degradate of diazinon hydrolysis, is rapidly hydrolyzed to oxypyrimidine. orst.edu This rapid transformation limits the accumulation of this compound in the soil matrix under most conditions. The mobility of the parent compound, diazinon, in soil is influenced by the organic matter content, with lower mobility observed in soils with higher organic matter. cdc.gov While specific mobility data for this compound is limited, its rapid hydrolysis suggests that its transport through the soil profile is likely to be less of a concern compared to its more persistent degradation product, oxypyrimidine, which is known to be more mobile. orst.edu

Table 3: Soil Behavior of Diazinon and its Transformation Products

| Compound | Behavior/Characteristic | Finding | Reference |

|---|---|---|---|

| Diazinon | Mobility | Slightly mobile in soils with <3% organic matter; immobile in soils with >3% organic matter. | Arienzo et al., 1994 cdc.gov |

| This compound | Persistence | Rapidly hydrolyzed. | National Pesticide Information Center orst.edu |

| This compound | Primary Transformation Product | Oxypyrimidine (IMHP) | National Pesticide Information Center orst.edu |

| Oxypyrimidine (IMHP) | Mobility | More mobile than diazinon. | National Pesticide Information Center orst.edu |

Advanced Analytical Methodologies for Diazoxon Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are central to the analysis of Diazoxon, offering high resolution and sensitivity for its isolation and measurement in complex samples. Both gas chromatography (GC) and liquid chromatography (LC) are extensively utilized.

Gas Chromatography (GC) with Selective Detectors (FPD, MS, ECD, FID)

Gas chromatography stands as a principal method for the detection and quantification of organophosphorus compounds, including this compound. Various selective detectors enhance its utility for trace analysis.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus-containing compounds, making it suitable for this compound detection. It operates by detecting the light emitted from excited phosphorus atoms in a flame.

Mass Spectrometry Detector (MS): GC coupled with mass spectrometry (GC/MS) provides high specificity through the identification of compounds based on their mass-to-charge ratios. GC/MS has been employed for the analysis of Diazinon (B1670403) degradation products, including this compound, enabling both quantification and confirmation of identity. For instance, this compound has been identified as a main mediator in degradation pathways, with a molecular weight of 288.284 g/mol .

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, which can include certain organophosphates or their derivatives. It is widely used in environmental testing for trace-level detection of pesticides.

Flame Ionization Detector (FID): While less selective than FPD or MS for phosphorus, FID is a universal detector for organic compounds, capable of measuring this compound by ionizing it in a hydrogen flame.

A rapid gas chromatographic method has been developed for the simultaneous determination of Diazinon and its oxygen analogue, this compound, in animal tissues such as blood, fat, liver, muscle, and brain. This method utilizes a selective thermionic phosphorus detector, which often negates the need for extensive sample clean-up. Quantitative measurements are achieved by comparison with an internal standard. The method demonstrated satisfactory determination limits of 0.2 p.p.m. for this compound in a 0.1-g sample. This compound typically exhibits a retention time of approximately 6.7 minutes in such GC systems.

Liquid Chromatography (LC) Techniques (e.g., HPLC, 2D-LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is widely applied for the analysis of this compound, especially in matrices where GC might be less suitable due to compound polarity or thermal instability.

A robust and rapid HPLC method with a reversed-phase C18 column and programmed UV detection has been reported for the simultaneous determination of this compound alongside Diazinon and other metabolites in rat plasma and urine samples. For this compound, the UV detection was monitored at 254 nm. The chromatographic analysis involved a gradient elution of acetonitrile (B52724) in water (pH 3.0). This method demonstrated linearity for this compound over a concentration range of 200 to 2000 ng/mL. The retention time for this compound was determined to be 8.2 minutes.

Table 1: HPLC Parameters and Performance for this compound in Rat Plasma and Urine

| Parameter | Value / Range | Reference |

| Column | Reversed-phase C18 | |

| Detection Wavelength | 254 nm (UV) | |

| Mobile Phase Gradient | 1% to 80% acetonitrile in water (pH 3.0) | |

| Flow Rate | 1 to 1.5 mL/min | |

| Run Time | 16 min | |

| Retention Time | 8.2 min | |

| Linear Range | 200 to 2000 ng/mL | |

| Limit of Detection (LOD) | 50 to 150 ng/mL | |

| Limit of Quantitation (LOQ) | 100 to 200 ng/mL | |

| Average Recovery (Plasma) | 77.4 ± 7.0% | |

| Average Recovery (Urine) | 76.6 ± 7.1% |

Two-dimensional liquid chromatography (2D-LC) represents an advanced technique that significantly enhances separation power by combining two different separation mechanisms. While specific detailed applications focusing solely on this compound by 2D-LC were not extensively detailed in the provided literature, 2D-LC has been successfully applied for the separation of complex mixtures, including multiple pesticides, in short analysis times. This technique is particularly valuable for samples where co-elution is a concern in one-dimensional LC, offering improved resolution and sensitivity for target analytes like this compound within highly complex matrices.

Tandem Mass Spectrometry (MS/MS) Approaches (e.g., LC/ESI-MS/MS)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC/MS/MS), provides unparalleled sensitivity and selectivity for the detection and quantification of trace-level compounds like this compound. LC/ESI-MS/MS (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry) is a powerful tool for the analysis of organophosphorus compounds and their metabolites.

LC/ESI-MS/MS methods are crucial for the rapid quantification of Diazinon metabolites, including those structurally related to this compound, in biological fluids such as human urine. The technique leverages multiple reaction monitoring (MRM) mode to achieve high specificity and low detection limits, even in challenging matrices. While specific MRM transitions for this compound were not detailed, the general applicability of LC-ESI-MS/MS for organophosphorus acids and their derivatives suggests its strong potential for highly sensitive and selective this compound analysis.

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical steps in the analytical workflow for this compound, ensuring the isolation of the analyte from complex matrices and its concentration for subsequent chromatographic analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted and versatile technique for the clean-up and pre-concentration of this compound and related compounds from various sample matrices. It offers advantages such as reduced solvent consumption and improved analyte recovery.

Variations of SPE are commonly employed for the preparation of biological and environmental samples containing this compound and its parent compound, Diazinon. For instance, SPE using C18-silica cartridges is a prevalent method for isolating Diazinon residues from water samples. In the context of this compound analysis in rat plasma and urine, SPE using C18 Sep-Pak cartridges has been successfully implemented. This involved conditioning the cartridges with acetonitrile and water, followed by vortexing and centrifuging the spiked samples before loading onto the cartridges.

Table 2: Solid-Phase Extraction (SPE) Parameters for this compound in Rat Plasma and Urine

| Parameter | Description | Reference |

| Cartridge Type | C18 Sep-Pak | |

| Conditioning Solvent 1 | 3 mL Acetonitrile | |

| Conditioning Solvent 2 | 3 mL Water | |

| Sample Pre-treatment | Acidification with 1M acetic acid (pH 5.0), vortex, centrifuge | |

| Extraction Recovery | Plasma: 77.4 ± 7.0%; Urine: 76.6 ± 7.1% |

SPE has also been shown to be effective for the determination of Diazinon metabolites in urine when used in conjunction with GC/mass selective detection. Furthermore, novel SPE adsorbents, such as modified layered double hydroxides, have been developed for efficient extraction of Diazinon from water, demonstrating high extraction efficiencies (e.g., approximately 95% from 20 mL samples).

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an environmentally friendly alternative to traditional solvent extraction, utilizing supercritical fluids, most commonly supercritical carbon dioxide (SC-CO2), as the extraction solvent. SFE is advantageous due to its high matrix penetration, low viscosity, and the ability to operate at relatively low temperatures in an oxygen-free environment, which is beneficial for heat-labile or easily oxidized compounds.

SFE has been applied for the recovery of pesticides, including Diazinon, from various matrices. For example, SFE has been used to extract pesticides into methylene (B1212753) chloride for subsequent analysis. Supercritical trifluoromethane (B1200692) has also demonstrated effectiveness in extracting Diazinon from glass beads with an 86% recovery rate. SFE has been evaluated for the extraction of organophosphate pesticides from complex food composites, indicating its potential for extracting compounds like this compound from challenging sample types. The adjustability of solvent characteristics by varying pressure and temperature allows for selective and fractionated extractions.

Application of Reference Standards and Validation Protocols

The accurate quantification of this compound relies heavily on the diligent application of certified reference standards and robust method validation protocols. Reference standards, which are highly characterized materials with established purity and concentration, serve as benchmarks for calibration and quality control in analytical procedures uni.lueasychem.org. The use of such standards ensures the traceability and comparability of analytical results across different laboratories and studies.

Analytical methods for this compound often involve chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with sensitive detectors such as Mass Spectrometry (MS), Nitrogen-Phosphorus Detection (NPD), or Flame Photometric Detection (FPD) nih.govcenmed.com. Sample preparation is a critical step, often employing techniques like Solid-Phase Extraction (SPE) or liquid/liquid extraction to isolate and concentrate this compound from complex matrices nih.govcenmed.com.

While some earlier assessments indicated a need for more validated methods for Diazinon transformation products, including this compound, in environmental matrices, significant advancements have been made nih.govcenmed.comuni.lu. For instance, the capillary GC/FPD analytical procedure known as method AG-550, developed by Ciba-Geigy Corp., has been deemed adequate and validated for the determination of this compound residues in plant commodities and animal products uni.lu. This method demonstrated a detection limit of 0.005 ppm for individual reference standards uni.lu.

Validation protocols for this compound analysis typically assess several key performance parameters to ensure method reliability:

Accuracy and Recovery: These parameters evaluate how close the measured value is to the true value and the efficiency of extracting the analyte from the matrix. For method AG-550, recoveries of this compound from various fortified plant and animal samples (at concentrations ranging from 0.01 to 25 ppm) were reported between 63% and 134% uni.lu. Another application of method AG-550A in animal transfer studies showed analytical recoveries generally exceeding 96% for this compound in meat, eggs, fat, and milk at a fortification level of 0.01 mg/kg, with an exception of 68% in beef liver nih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For method AG-550, the detection limit for this compound was 0.005 ppm uni.lu.

Specificity/Selectivity: The ability of the method to distinguish this compound from other compounds in the sample matrix. An ELISA kit for Diazinon showed approximately 29% cross-reactivity with this compound, indicating some specificity but also a need for methods that can differentiate more precisely fishersci.ca.

The consistent application of these validation parameters with appropriate reference standards is fundamental to generating reliable data for this compound research.

Table 1: Summary of Validation Parameters for this compound Analytical Methods

| Method/Parameter | Matrix | Analyte | Detection Limit (LOD) / Quantitation Limit (LOQ) | Recovery (%) | Reference |

| Capillary GC/FPD (Method AG-550) | Plant commodities, Animal products | This compound | 0.005 ppm (LOD) | 63-134 | uni.lu |

| Capillary GC/FPD (Method AG-550A) | Meat, Eggs, Fat, Milk, Beef Liver | This compound | 0.01 mg/kg (determination limit) | >96 (general), 68 (beef liver) | nih.gov |

Development of Biomarker-Based Analytical Approaches

Biomarker-based analytical approaches offer a powerful means to assess exposure to this compound and its parent compound, Diazinon, by measuring biological responses or metabolic products within an organism. Since Diazinon is rapidly metabolized, the detection of its metabolites, including this compound, serves as a more reliable indicator of exposure, especially for non-recent events nih.govcenmed.com.

This compound is a potent acetylcholinesterase (AChE) inhibitor, and the inhibition of enzymes like plasma cholinesterase (ChE) and erythrocyte (RBC) AChE are established biomarkers of effect for organophosphorus compounds nih.govherts.ac.uknist.gov. Beyond enzyme activity, the identification of specific metabolites in biological fluids provides direct evidence of exposure.

Key biomarker-based analytical approaches for this compound research include:

Metabolite Detection:

2-isopropyl-6-methyl-4-pyrimidine (IMHP) / G-27550: This metabolite is considered a specific biomarker for Diazinon exposure. Methods for its detection in human urine have been reported, with a Good Laboratory Practice (GLP)-validated method using GC/mass selective detection (MSD) for G-27550 in urine demonstrating an LOQ of 0.50 µg/L and average recoveries of over 100% nih.govcenmed.com.

Liquid Chromatography coupled to hybrid quadruple time-of-flight (QTOF) MS: This advanced technique has been utilized for the elucidation and confirmation of Diazinon metabolites, including this compound, in biological samples nih.gov.

Enzyme Adducts and Inhibition:

Acylpeptide Hydrolase (APH): This red blood cell (RBC) cytosolic serine proteinase has been identified as a promising biomarker candidate. APH is inhibited by various organophosphorus compounds, including this compound, making its inhibition a sensitive indicator of exposure nist.gov.

Butyrylcholinesterase (BChE): While BChE inhibition is a standard for monitoring organophosphorus exposure, research focuses on identifying molecular biomarkers with longer half-lives, such as APH, to extend the detection window nist.gov.

Genomic and Proteomic Biomarkers:

Differentially Expressed Genes (DEGs): Studies using differential display-polymerase chain reaction (PCR) have identified potential biomarkers at the genetic level. For instance, ribosomal protein genes (L3 and S17) were found to be differentially expressed in medaka fish exposed to Diazinon, suggesting their utility as biomarkers of exposure.

Non-targeted Screening with High-Resolution Mass Spectrometry: This high-throughput approach in human biomonitoring allows for the identification of numerous biomarkers of exposure, including those related to pesticides like Diazinon, in biological matrices such as urine.

The development of these diverse biomarker-based analytical approaches enhances the ability to detect and quantify this compound and its impact, moving beyond just parent compound detection to understanding the biological consequences of exposure.

Table 2: Key Biomarkers and Analytical Approaches for this compound Exposure

| Biomarker Type | Specific Biomarker Examples | Analytical Methodologies | Reference |

| Metabolite of Exposure | 2-isopropyl-6-methyl-4-pyrimidine (IMHP) / G-27550 | GC/MSD, LC-QTOF-MS | nih.govcenmed.com |

| Enzyme Inhibition (Effect) | Plasma Cholinesterase (ChE), Erythrocyte (RBC) Acetylcholinesterase (AChE) | Enzyme activity assays | nih.govnist.gov |

| Enzyme Adducts (Effect) | Acylpeptide Hydrolase (APH) | Functional proteomics, Enzyme activity assays | nist.gov |

| Gene Expression (Effect) | Ribosomal protein genes (L3, S17) | Differential display-PCR, Real-time PCR | |

| Broad Exposure Screening | Various unknown metabolites/transformation products | Suspect and Non-targeted Screening with High-Resolution MS |

Mechanistic Toxicological Research on Diazoxon

Genetic and Polymorphic Influences on Diazoxon Response

Role of Paraoxonase (PON1) Polymorphisms

Paraoxonase 1 (PON1) is a crucial detoxication enzyme that hydrolyzes this compound wikipedia.org. Human PON1 exhibits several genetic polymorphisms, with two prominent ones located in the coding region: the glutamine/arginine substitution at position 192 (Q192R) and the leucine/methionine substitution at codon 55 (L55M) wikipedia.orgfishersci.nlwikidata.orgwikipedia.org. These polymorphisms can influence the enzyme's catalytic efficiency towards various organophosphate substrates, including this compound wikipedia.orgfishersci.nlwikidata.orgwikipedia.org.

Research findings regarding the impact of the PON1 Q192R polymorphism on this compound hydrolysis have presented some variability. Early studies by Davies and co-workers (1996) indicated that individuals homozygous for the 192QQ genotype were more efficient at hydrolyzing this compound compared to 192RR homozygotes in plasma samples wikipedia.org. Conversely, a subsequent study by O'Leary et al. (2005) reported an inverse relationship, where individuals with the RR genotype displayed the highest serum diazoxonase activity, followed by QR, and then QQ genotypes. This discrepancy was attributed to differing reaction conditions, specifically salt concentrations and pH levels, highlighting the sensitivity of in vitro assays to experimental parameters wikipedia.org. Despite these conflicting in vitro findings, some studies with recombinant PON1 enzymes suggested that both PON1R192 and PON1Q192 isoforms hydrolyze this compound with comparable catalytic efficiency wikipedia.orgfishersci.nl.

The PON1 L55M polymorphism has also been investigated for its influence on this compound hydrolysis. O'Leary et al. (2005) reported significant differences in enzyme activity, with a rank order of LL > LM > MM genotypes, suggesting that individuals with haplotypes combining 192Q and 55M alleles might have a reduced capacity to detoxify this compound wikipedia.org. However, a study on Mexican workers found no significant effect of the PON1(55) polymorphism on serum PON1 activity towards any substrate, including this compound wikipedia.org. The PON1(-108) polymorphism, another genetic variant, was found not to influence serum PON1 activity towards this compound in the same study wikipedia.org.

The intricate interplay between different PON1 polymorphisms and their impact on this compound hydrolysis activity is summarized in the table below, reflecting the varied findings across research.

Table 1: Influence of PON1 Polymorphisms on this compound Hydrolysis Activity

| PON1 Polymorphism | Genotype | Observed Diazoxonase Activity/Efficiency | Source |

| Q192R | 192QQ | More efficient hydrolysis (vs 192RR) | wikipedia.org |

| 192RR | Highest serum activity (vs QR, QQ) | wikipedia.org | |

| 192Q/R | Same catalytic efficiency (recombinant) | wikipedia.orgfishersci.nl | |

| 192QQ | Higher activity (vs QR, RR) | wikipedia.org | |

| L55M | LL | Highest activity (vs LM, MM) | wikipedia.org |

| L55M | No significant effect | wikipedia.org | |

| -108 | -108 | No influence | wikipedia.org |

Investigations using PON1 Knockout Models

Studies utilizing PON1 knockout (PON1-/-) animal models have provided compelling evidence for the critical role of PON1 in modulating this compound toxicity in vivo. PON1 knockout mice, generated through targeted disruption of exon 1 of the PON1 gene, exhibit no detectable hydrolytic activity towards this compound in their plasma and liver fishersci.nl.

A dramatic increase in sensitivity to this compound exposure has been observed in PON1-/- mice compared to their wild-type counterparts fishersci.nlwikipedia.orgwikipedia.orgherts.ac.uk. Experiments demonstrated that this compound exposure resulted in an approximately 80% inhibition of cholinesterase in PON1 knockout mice, a significant contrast to wild-type mice wikipedia.org. Furthermore, administration of higher doses of this compound proved lethal to PON1-deficient strains, while wild-type mice with functional PON1 remained unaffected wikipedia.org.

The heightened susceptibility of PON1 knockout mice to this compound toxicity underscores PON1's essential protective function. This protective role was further substantiated by experiments where the administration of exogenous PON1 to PON1-/- mice successfully restored their resistance to organophosphate toxicity fishersci.nl. Interestingly, while mouse PON1 is highly efficient in hydrolyzing this compound, it shows less efficiency towards paraoxon, which aligns with the observed differential sensitivities in knockout models wikipedia.org. When purified human PON1Q192 or PON1R192 alloforms were injected into PON1-/- mice, both isoforms provided equal protection against this compound exposure, suggesting that for this compound, the mere presence and level of PON1 activity may be more critical than the specific Q192R genotype herts.ac.uk.

Table 2: Sensitivity to this compound in PON1 Knockout Mice

| Mouse Model | PON1 Activity | Response to this compound Exposure | Source |

| PON1-/- | Undetectable | Dramatically increased sensitivity; ~80% cholinesterase inhibition; lethal at higher doses | fishersci.nlwikipedia.orgwikipedia.orgherts.ac.uk |

| Wild-type | Functional | No significant effect at doses lethal to PON1-/- mice | wikipedia.org |

| PON1-/- + Exogenous PON1 | Restored | Resistance to toxicity restored | fishersci.nl |

Emerging Research Frontiers and Future Directions

Development of Novel Analytical Methods for Environmental Transformation Products

The accurate identification and quantification of Diazoxon and its transformation products in environmental matrices are crucial for assessing ecological risks. Current analytical methods for Diazinon (B1670403) and its metabolites often employ gas chromatography (GC) with various detectors, such as flame photometric detectors (FPD), mass spectroscopy detectors (MS), electron capture detectors (ECD), or flame ionization detectors (FID). cdc.govnih.gov However, validated methods for the precise determination of this compound and other key transformation products like 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine) are still needed. cdc.govnih.gov

Emerging research is exploring advanced techniques to overcome these limitations. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) offers powerful analytical approaches for confirming the molecular structure of photodegradation intermediates and other metabolites. aloki.huoregonstate.edu These methods can provide retention times, molecular mass, and empirical formulas, which are essential for identifying novel transformation products. oregonstate.edu The development of rapid, sensitive, and validated methods for this compound and its environmental degradates is a priority to better understand their fate and potential impact. cdc.govnih.govaloki.hu

Refinement of Mechanistic Toxicodynamic and Toxicokinetic Models in Aquatic Organisms

Mechanistic toxicokinetic (TK) and toxicodynamic (TD) models are being refined to provide a more comprehensive understanding of how this compound affects aquatic organisms. researchgate.netnih.govacs.org These models account for the time-dependent internal processes, including uptake, metabolism, and the interaction of the toxicant with its target site, such as acetylcholinesterase (AChE) inhibition. researchgate.netnih.gov

Studies on Daphnia magna and Gammarus pulex have shown that this compound rapidly inhibits AChE, a key mechanism of its toxicity. researchgate.netnih.govnih.gov TKTD models have been parameterized using measured internal concentrations of Diazinon and this compound, along with observed effects like immobilization and mortality. researchgate.netnih.govacs.org These models help explain differences in species sensitivity, for instance, revealing that G. pulex is less sensitive to Diazinon and this compound due to faster detoxification and a lower rate of damage accrual compared to D. magna. nih.gov Furthermore, TKTD modeling has elucidated the concept of "carry-over toxicity," where slow toxicodynamic recovery (e.g., 28 days for G. pulex after Diazinon exposure) can lead to stronger effects from subsequent exposures, even if toxicokinetic processes alone would suggest a much faster recovery. acs.orgnih.gov

The refinement of these models allows for a more accurate prediction of toxicity under fluctuating environmental concentrations, moving beyond simplistic fixed-concentration water quality criteria. acs.org

Bioremediation Strategies for this compound-Contaminated Environments

Bioremediation, leveraging biological processes to clean up contaminated environments, is a promising strategy for this compound. researchgate.netfrontiersin.org Microbial degradation is considered more effective than physicochemical methods for the complete cleanup of Diazinon and its metabolites from soil and water. frontiersin.orgresearchgate.net

Various microorganisms, including bacteria (e.g., Stenotrophomonas, Bacillus serrata, Burkholderia, Streptomyces, Pseudomonas, Flavobacterium, Alcaligenes, Rhodococcus) and fungi (e.g., Aspergillus niger, Cunninghamella elegans, Penicillium, Pleurotus spp.), have demonstrated the ability to degrade Diazinon, often leading to the formation of this compound as an intermediate. cdc.govresearchgate.netfrontiersin.orgresearchgate.netbio-conferences.orgarakmu.ac.ir These microorganisms possess diverse enzymatic systems, such as phosphotriesterase (PTE), hydrolase, acid phosphatase, laccase, and cytochrome P450, which facilitate the detoxification and degradation of organophosphates. frontiersin.orgresearchgate.net

Future directions in bioremediation include the application of gene modification, mixed microbial cultures, and immobilization technology to enhance degradation efficiency and stability. frontiersin.org For example, some studies aim to identify and express key hydrolase enzymes, like OpdB, that can degrade Diazinon without producing the highly toxic this compound as an intermediate. nih.gov Phytoremediation, which uses plants to remove contaminants, often in conjunction with symbiotic rhizospheric microbes (diazotrophs), is also being explored as a cost-effective and eco-friendly solution for pesticide-contaminated soils. mdpi.comjcbi.org

Advanced Gene-Environment Interaction Studies

Research into gene-environment interactions is critical for understanding individual variability in susceptibility to this compound toxicity. washington.eduresearchgate.netberkeley.edu Polymorphisms in enzymes like Paraoxonase 1 (PON1), which plays a significant role in hydrolyzing and detoxifying organophosphate oxons like this compound, can lead to varying levels of enzyme activity and catalytic efficiency. washington.eduresearchgate.netberkeley.edut3db.cava.gov Individuals with certain PON1 genotypes may be more susceptible to the toxic effects of organophosphate exposure. washington.eduresearchgate.netberkeley.edut3db.ca For instance, newborns often have lower PON1 levels, contributing to increased sensitivity. washington.eduberkeley.edu

Studies have shown that this compound exposure can lead to changes in gene expression, such as the significant reduction of alpha4 and beta2 subunits of nicotinic acetylcholine (B1216132) receptors (nAChR) at the mRNA level in PC12 cells. nih.gov This suggests that nAChRs are involved in this compound-related toxicity. nih.gov Further research aims to identify other targets of Diazinon/Diazoxon and explore the effects of Diazinon exposure on reproductive health and gene expression in different tissues and organs. washington.edu

Proteomic and Metabolomic Approaches for Biomarker Discovery

Proteomic and metabolomic approaches are emerging as powerful tools for discovering biomarkers of this compound exposure and its effects. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites. These "omics" technologies can provide a global snapshot of the biological responses to toxicant exposure.

While direct search results for "this compound proteomics" and "this compound metabolomics" specifically for biomarker discovery were limited in the provided snippets, the general principles of these fields are highly relevant. For instance, the identification of albumin as a biomarker of organophosphorus toxicant exposure by mass spectrometry highlights the potential of proteomic approaches. t3db.ca Similarly, the quantification of various metabolites (e.g., this compound, 2-isopropyl-6-methyl-4-pyrimidinol) in toxicokinetic studies using advanced analytical methods like HPLC-MS/MS lays the groundwork for metabolomic profiling. oregonstate.edunih.govacs.orgnih.govresearchgate.net Future research will likely leverage these advanced analytical techniques to identify specific protein and metabolite profiles that serve as early indicators of exposure, susceptibility, or adverse health outcomes related to this compound.

Q & A

Q. How can researchers accurately detect and quantify diazoxon in environmental samples despite its instability during storage?

this compound's instability during sample storage (e.g., degradation over >30 days) necessitates rapid analysis or stabilization protocols. Methodological approaches include:

- Cold-chain preservation : Immediate freezing of soil/water samples to slow hydrolysis .

- Derivatization techniques : Chemical stabilization using agents like EDTA to chelate metals that accelerate degradation .

- High-sensitivity instrumentation : LC-MS/MS with detection limits ≤0.01 mg/kg to overcome low environmental concentrations .

Q. What experimental designs are optimal for studying this compound's cholinesterase inhibition kinetics?

Key considerations for in vitro assays:

- Use purified cholinesterase (ChE) from target organisms (e.g., fly head ChE) to avoid interference from phosphorylatible contaminants .

- Employ stoichiometric inhibitor-enzyme ratios (e.g., 1:1) and measure bimolecular rate constants (e.g., 2 × 10⁸ M⁻¹min⁻¹ for this compound) under controlled pH/temperature .

- Validate "infinite incubation time" (≥1 hr) to ensure complete reaction, as prolonged incubation shows minimal activity change .

Q. Why does this compound exhibit limited bioactivity in high-throughput toxicological assays compared to diazinon?

this compound's high reactivity and short half-life reduce its detectability in assays requiring prolonged incubation. For example:

- In 263 ToxCast assays, this compound showed activity in only 3 endpoints (e.g., cytotoxicity), versus 16 for diazinon .

- Methodological adjustments: Shorten assay duration (<1 hr), use fresh solutions, and measure metabolites (e.g., IMP) to account for rapid degradation .

Advanced Research Questions

Q. How do CYP450 isoforms influence interspecies differences in this compound detoxification?

- Human liver microsomes : CYP2C19 is the primary enzyme activating diazinon to this compound (Km = 31–660 µM), with minor contributions from CYP1A2/3A4 .

- Insect models : Cockroach fat body microsomes lack this compound-hydrolyzing enzymes, explaining selective toxicity .

- Experimental validation : Use isoform-specific inhibitors (e.g., troleandomycin for CYP3A4) and recombinant P450s to quantify metabolic pathways .

Q. What mechanisms underlie the paradoxical activation of antioxidant enzymes by this compound in neuronal cells?

this compound induces oxidative stress, triggering adaptive responses:

- Dose-dependent activation : At 0.1 mM, this compound increases CAT (23%), SOD (50%), and GPx (25%) activity in rat synaptosomes .

- Lipid peroxidation : MDA levels rise by 50% at 0.1 mM, indicating redox imbalance despite enzyme upregulation .

- Methodology : Pair enzyme activity assays (e.g., Ellman’s method for GPx) with oxidative damage markers (e.g., TBARS for MDA) .

Q. How do PON1 polymorphisms affect this compound detoxification efficiency in human populations?

- Catalytic efficiency : PON1R192 hydrolyzes this compound slower in vitro (Vmax/Km = 2.1 × 10³) than PON1Q192, yet both confer similar in vivo protection due to HDL binding .

- Phenotype determination : Use dual-substrate analysis (this compound + paraoxon) to resolve PON1 status (activity + genotype) .

- Clinical relevance : PON1-null mice show 100% lethality at 4 mg/kg this compound, underscoring enzyme-critical detox pathways .

Q. What analytical strategies resolve discrepancies in this compound's environmental mobility and persistence?

Conflicting data arise from:

- Soil adsorption : FAO classification indicates moderate mobility (Koc = 100–500), but field studies detect leaching to 12-inch depths .

- Degradation pathways : Photolysis (t½ = 4.1 hr) vs. microbial breakdown (e.g., Pseudomonas spp.) dominate in aerobic vs. anaerobic conditions .

- Modeling tools : Combine fugacity models (e.g., EQC) with site-specific data on soil pH/organic matter to predict fate .

Methodological Recommendations

- Toxicology : Prioritize acute exposure models (≤24 hr) for this compound due to rapid hydrolysis .

- Environmental chemistry : Use isotopically labeled this compound (e.g., ¹⁴C) to track degradation products .

- Genotyping : Pair PON1 activity assays (e.g., diazoxonase) with SNP analysis (e.g., L55M, Q192R) for population studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.